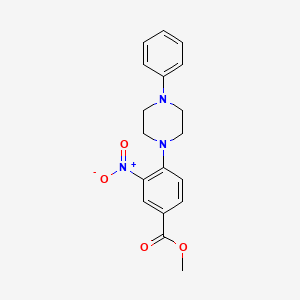

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

Description

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is a nitro-substituted benzoate ester featuring a 4-phenylpiperazine moiety at the 4-position of the aromatic ring. The compound’s structure combines a methyl ester group, a nitro group (electron-withdrawing), and a phenylpiperazine substituent (electron-rich due to the piperazine nitrogen and aryl group). The nitro group may serve as a reactive site for further chemical modifications (e.g., reduction to an amine) .

Properties

IUPAC Name |

methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKCJHXEKDMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate typically involves the nitration of methyl 4-(4-phenylpiperazin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

Reduction: Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate serves as a building block for synthesizing novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or target specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The nitro-substituted aromatic compounds are particularly noted for their effectiveness against various pathogens. Studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal properties. For instance, related compounds have demonstrated activity against strains such as E. coli and S. aureus.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar piperazine-containing compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that related piperazine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus, suggesting strong potential for development as an antimicrobial agent.

Anticancer Evaluation

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively reduced cell viability in hypopharyngeal cancer cells, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Piperazine vs.

Ester Group Variations : Ethyl esters (e.g., ) may exhibit altered pharmacokinetics compared to methyl esters due to differences in lipophilicity and metabolic stability.

Phenylpiperazine Modifications : Hydroxyethylpiperazine () introduces polarity, while methylpiperazine () simplifies the structure but reduces steric bulk.

Functional Group Additions : Diazenyl () and pyridazine () groups expand conjugation and electronic properties, enabling applications in photochemistry or as enzyme inhibitors.

Biological Activity

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is a chemical compound characterized by its complex structure, which includes a nitro group, a piperazine ring, and an ester functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H21N3O4

- CAS Number : 860784-17-4

- Physical Form : Solid

- Purity : Typically around 90% .

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : The starting material, methyl benzoate, undergoes nitration to introduce the nitro group.

- Piperazine Introduction : The nitrated product is reacted with 4-phenylpiperazine under basic conditions to yield the final compound .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the piperazine moiety could modulate the compound's biological effects by engaging with various receptors or enzymes .

Pharmacological Activities

Research has indicated several potential pharmacological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it showed promising results against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Neurological Effects : Due to the presence of the piperazine ring, which is known to influence neurotransmitter systems, this compound may also have implications in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Active against several bacterial strains | |

| Anticancer | Significant cytotoxicity against MCF-7 cells | |

| Neurological | Potential influence on neurotransmitter systems |

Case Study Example

In a study examining the anticancer properties of various derivatives of benzoate compounds, this compound was found to have an IC50 value indicating effective inhibition of cell proliferation in MCF-7 cells compared to control treatments. This suggests that further optimization and exploration of this compound could lead to new therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzoic acid derivatives. Key steps include nitration, esterification, and coupling with 4-phenylpiperazine. Reaction conditions such as temperature (e.g., 60–80°C), solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., palladium on carbon for reductions) are critical for yield optimization . Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with retention factors (Rf) or retention times compared to standards .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the molecular structure, with characteristic shifts for the nitro group (~8.5 ppm for aromatic protons) and piperazine moiety (~3.0–3.5 ppm for N-methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₀N₃O₄⁺) .

- HPLC : Used for purity assessment (>95% purity is typical for pharmacological studies) .

Q. What pharmacological screening assays are suitable for initial evaluation of this compound?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for serotonin/dopamine receptors due to the piperazine moiety .

- Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays to assess activity against cancer-related kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity Testing : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.